molecular formula C20H18O2 B12854023 [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol

[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol

Cat. No.: B12854023
M. Wt: 290.4 g/mol
InChI Key: QKIGPRWHOXYPMX-UHFFFAOYSA-N
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Description

[4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol: is an organic compound characterized by a biphenyl structure with a benzyloxy group at the 4’ position and a methanol group at the 3-yl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol typically involves the following steps:

    Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the biphenyl compound in the presence of a base.

    Methanol Group Addition:

Industrial Production Methods

Industrial production of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group or further reduce the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]carboxylic acid.

    Reduction: Formation of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methyl.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Medicine

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

    Polymers: The compound is used in the production of polymers with unique mechanical and thermal properties.

    Coatings: It is utilized in the formulation of coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes. The biphenyl core provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.

    [4’-(Benzyloxy)[1,1’-biphenyl]-2-amine]: Contains an amine group at the 2-yl position instead of a methanol group.

Uniqueness

    Structural Features: The presence of both a benzyloxy group and a methanol group in the same molecule provides unique reactivity and potential for diverse applications.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

[3-(4-phenylmethoxyphenyl)phenyl]methanol

InChI

InChI=1S/C20H18O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13,21H,14-15H2

InChI Key

QKIGPRWHOXYPMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

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